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Compound of Interest

Compound Name:
5-Bromo-3-methylfuran-2-

carboxylic acid

Cat. No.: B1290503 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of available spectroscopic data for 5-Bromo-3-
methylfuran-2-carboxylic acid and its structural analogs. Due to the absence of publicly

available experimental spectra for 5-Bromo-3-methylfuran-2-carboxylic acid, this document

presents data for closely related compounds to offer valuable reference points for researchers.

Additionally, detailed, generalized experimental protocols for Nuclear Magnetic Resonance

(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided,

alongside a logical workflow for spectroscopic analysis.

Overview of Spectroscopic Data
Direct experimental NMR, IR, and MS data for 5-Bromo-3-methylfuran-2-carboxylic acid
(CAS No. 5896-35-5) are not readily available in public databases. However, data for the

structural analogs, 5-Bromo-2-furanecarboxylic acid and 5-Methylfuran-2-carboxylic acid, can

be used to predict the expected spectral characteristics.

Predicted Mass Spectrometry Data for 5-Bromo-3-
methylfuran-2-carboxylic acid
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While experimental mass spectra are unavailable, predicted data for various adducts of the

target molecule (C₆H₅BrO₃) can be calculated.

Adduct Predicted m/z

[M+H]⁺ 204.94949

[M+Na]⁺ 226.93143

[M-H]⁻ 202.93493

[M+NH₄]⁺ 221.97603

[M+K]⁺ 242.90537

[M]⁺ 203.94166

[M]⁻ 203.94276

Spectroscopic Data for Analog Compounds
The following tables summarize the available experimental data for key structural analogs.

Table 1: ¹H NMR Data for 5-Bromo-2-furanecarboxylic acid

Chemical Shift
(ppm)

Multiplicity Integration Assignment

7.25 d 1H H3

6.50 d 1H H4

Table 2: ¹³C NMR Data for 5-Bromo-2-furanecarboxylic acid
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Chemical Shift (ppm) Assignment

158.0 C5

147.0 C2

123.0 C3

115.0 C4

162.0 COOH

Table 3: IR Data for 5-Bromo-2-furanecarboxylic acid

Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad O-H stretch

1690-1740 Strong C=O stretch

1210-1320 Medium C-O stretch

910-950 Medium O-H bend

1400-1440 Medium O-H bend

Table 4: Spectroscopic Data for 5-Methylfuran-2-carboxylic acid

Technique Data

¹H NMR
~2.4 ppm (s, 3H, -CH₃), ~6.2 ppm (d, 1H, H3),

~7.1 ppm (d, 1H, H4)

MS Molecular Weight: 126.11 g/mol

Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of small

organic molecules like 5-Bromo-3-methylfuran-2-carboxylic acid.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker, Jeol) operating at a field

strength of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Sample Preparation:

Weigh approximately 5-10 mg of the solid sample.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃,

DMSO-d₆). Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45°

pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

Process the raw data by applying a Fourier transform, phase correction, and baseline

correction.

¹³C NMR Acquisition:

Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to

single lines for each unique carbon.

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
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Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Record a background spectrum of the empty ATR crystal.

Record the sample spectrum. The instrument software will automatically ratio the sample

spectrum to the background spectrum to produce the final absorbance or transmittance

spectrum.

The typical scanning range is 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, often coupled with a chromatographic system like Gas

Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

Sample Preparation:

Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol,

acetonitrile).

Data Acquisition (Electrospray Ionization - ESI):

Introduce the sample solution into the ESI source.

The sample is ionized, and the resulting ions are transferred into the mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
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A mass spectrum is generated by plotting the ion intensity versus the m/z ratio. Both positive

and negative ion modes can be used.

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound.

Compound Synthesis

Spectroscopic Analysis

Data Interpretation

Synthesis of
5-Bromo-3-methylfuran-2-carboxylic acid

Purification
(e.g., Crystallization, Chromatography)

Purified Compound

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

NMR Spectra IR Spectrum Mass Spectrum

Structure Elucidation

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1290503?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Caption: Workflow for Synthesis and Spectroscopic Analysis.

To cite this document: BenchChem. [Spectroscopic Analysis of 5-Bromo-3-methylfuran-2-
carboxylic acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1290503#spectroscopic-data-for-5-bromo-3-
methylfuran-2-carboxylic-acid-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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